molecular formula C8H12ClNS B1209323 [2-(Phenylthio)ethyl]amine hydrochloride CAS No. 34946-13-9

[2-(Phenylthio)ethyl]amine hydrochloride

Cat. No. B1209323
CAS RN: 34946-13-9
M. Wt: 189.71 g/mol
InChI Key: ZHXISMXDCUJVCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [2-(Phenylthio)ethyl]amine hydrochloride and related derivatives typically involves the reaction of amines with suitable electrophiles under optimized conditions. A notable method includes the use of ultrasound-mediated condensation of amine with dehydroacetic acid to develop pyran-2-one derivatives, highlighting a facile, efficient, and environment-friendly protocol (Huiyan Wang et al., 2011).

Molecular Structure Analysis

The molecular structure of [2-(Phenylthio)ethyl]amine hydrochloride derivatives can be elucidated through various spectroscopic techniques. For instance, the structure of related compounds has been determined by X-ray analysis, demonstrating the versatility of synthetic approaches in accessing complex molecular architectures (S. A. Shipilovskikh et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving [2-(Phenylthio)ethyl]amine hydrochloride derivatives are diverse, including its application in the synthesis of isothiocyanates from amines. This method demonstrates the compound's utility in preparing both alkyl and aryl isothiocyanates, showcasing its broad chemical reactivity and applicability (Zhengyi Li et al., 2013).

Scientific Research Applications

Biomarker for Tobacco Exposure and Cancer Research

S-phenylmercapturic acid, a metabolite of benzene, has been quantified in the urine of smokers or individuals exposed to environmental tobacco smoke (ETS). This measurement is part of broader research on human urinary carcinogen metabolites as biomarkers for investigating the relationship between tobacco and cancer. Such biomarkers are critical for studies on new tobacco products, harm reduction strategies, and evaluating human exposure to carcinogens from ETS (Hecht, 2002).

Synthesis and Structural Properties of Novel Compounds

Research on the synthesis of novel compounds like substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves reactions of chloral with substituted anilines, leading to various intermediates and final products with potential applications in medicinal chemistry and material science. Such synthetic pathways and the structural analysis of these compounds provide insights into developing new materials and drugs (Issac & Tierney, 1996).

Environmental and Ecotoxicological Studies

Studies on the fate and toxicity of chemical warfare agent degradation products, including those involving nitrogen mustards and related compounds, contribute to our understanding of environmental health and safety. These studies assess the environmental persistence and potential health risks of various degradation products, which is crucial for environmental cleanup and monitoring (Munro et al., 1999).

Antioxidant Capacity and Chemical Reactions

Research into the antioxidant capacity of compounds, including those with amine functionalities, provides valuable insights into their potential health benefits and mechanisms of action. Studies on reaction pathways, such as those involving the ABTS/PP decolorization assay, help elucidate the specific reactions and interactions that underpin the antioxidant properties of various compounds (Ilyasov et al., 2020).

Advanced Oxidation Processes for Compound Degradation

The degradation of nitrogen-containing compounds through advanced oxidation processes highlights the challenges and potential solutions for treating recalcitrant organic pollutants in water. This research is critical for developing more effective water treatment technologies that can address the persistence of hazardous compounds (Bhat & Gogate, 2021).

properties

IUPAC Name

2-phenylsulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXISMXDCUJVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956411
Record name 2-(Phenylsulfanyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Phenylthio)ethyl]amine hydrochloride

CAS RN

34946-13-9
Record name 2-(Phenylsulfanyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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